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1,3-Diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1294813
CAS No.: 699-51-4
M. Wt: 154.17 g/mol
InChI Key: JTTFXYHJDZZDQK-UHFFFAOYSA-N
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Description

Spirocyclic Scaffolds in Medicinal Chemistry and Materials Science

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are of immense importance in both medicinal chemistry and materials science. Their inherent three-dimensionality provides access to a broader chemical space compared to their planar counterparts. nih.govcore.ac.uk This unique geometry can lead to enhanced biological activity, improved selectivity for drug targets, and favorable pharmacokinetic properties. mdpi.com In materials science, the rigidity and defined spatial orientation of spirocyclic structures can be exploited to create polymers with unique thermal and mechanical properties. nih.govmdpi.com

The introduction of spirocycles into molecular design is a recognized strategy for increasing molecular complexity and novelty, which is crucial for developing new intellectual property in the pharmaceutical industry. mdpi.com

Overview of Diazaspiro Compounds and their Significance

Diazaspiro compounds, which incorporate two nitrogen atoms within their spirocyclic framework, represent a particularly important subclass. The presence of nitrogen atoms often imparts specific biological activities and provides sites for further chemical modification. Spirohydantoins, a class of diazaspiro compounds that includes 1,3-Diazaspiro[4.4]nonane-2,4-dione, have been investigated for a range of therapeutic applications, including as anticonvulsants and enzyme inhibitors. nih.govresearchgate.net The hydantoin (B18101) moiety itself is a privileged structure in medicinal chemistry, found in several clinically used drugs. spectrabase.com

Historical Context and Early Investigations of this compound

The synthesis of spirohydantoins dates back to the early 20th century. A pivotal moment in the history of these compounds was the work of Bucherer and Lieb in 1934, who developed a method for the synthesis of substituted hydantoins from ketones and aldehydes. nih.govcore.ac.ukencyclopedia.pub This reaction, an extension of the Bucherer-Bergs reaction, provided a reliable route to cycloalkanespiro-5-hydantoins. core.ac.uk Early research into these compounds was largely foundational, focusing on their synthesis and basic characterization. The specific compound, this compound, would have been accessible through the reaction of cyclopentanone (B42830) with cyanide and ammonium (B1175870) carbonate, a classic example of the Bucherer-Bergs reaction. nih.govencyclopedia.pub

Nomenclature and Structural Representation of this compound

The systematic name for the compound is this compound. The "spiro[4.4]" designation indicates a spirocyclic system where the spiro atom is common to two five-membered rings (a cyclopentane (B165970) ring and the five-membered hydantoin ring). The "1,3-diaza" prefix specifies the positions of the nitrogen atoms in the heterocyclic ring, and "nonane" refers to the total of nine atoms in the bicyclic system. The "-2,4-dione" suffix indicates the presence of two ketone functional groups at positions 2 and 4 of the hydantoin ring.

Structural Representation:

The structure consists of a cyclopentane ring fused to a hydantoin ring at the C5 position of the hydantoin.

PropertyValue
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
IUPAC NameThis compound
CAS Number699-51-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B1294813 1,3-Diazaspiro[4.4]nonane-2,4-dione CAS No. 699-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
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InChI

InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTFXYHJDZZDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220183
Record name 1,3-Diazaspiro(4.4)nonane-2,4-dione
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-51-4
Record name 1,3-Diazaspiro[4.4]nonane-2,4-dione
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Record name 1,3-Diazaspiro(4.4)nonane-2,4-dione
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Record name 1,3-Diazaspiro(4.4)nonane-2,4-dione
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Record name 1,3-diazaspiro[4.4]nonane-2,4-dione
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Advanced Synthetic Methodologies for 1,3 Diazaspiro 4.4 Nonane 2,4 Dione and Its Derivatives

Established Synthetic Routes to the 1,3-Diazaspiro[4.4]nonane-2,4-dione Core

The foundational structure of this compound can be assembled through several reliable synthetic pathways. These methods often utilize readily available starting materials and proceed through well-understood reaction mechanisms.

Bucherer-Lieb Method and its Adaptations

The Bucherer-Bergs reaction stands as one of the most convenient and widely employed methods for synthesizing 5,5-disubstituted hydantoins, including spirocyclic variants like this compound. mdpi.comencyclopedia.pub This multicomponent reaction typically involves heating a ketone, in this case, cyclopentanone (B42830), with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate in a solvent such as aqueous ethanol (B145695). encyclopedia.pubresearchgate.net The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin (B18101) ring. mdpi.com

The versatility of the Bucherer-Bergs synthesis allows for the preparation of a wide array of hydantoin derivatives, as the starting carbonyl compounds are often easily accessible. mdpi.com The products are frequently crystalline, simplifying their isolation and purification. mdpi.com Adaptations of this method have been developed to improve yields and accommodate a broader range of substrates. For instance, using propylene (B89431) glycol or molten acetamide (B32628) as a solvent, particularly in a sealed vessel, has been shown to enhance the yield for less reactive ketones. mdpi.com

A detailed synthesis of the unsubstituted this compound (also known as cyclopentane-5-spirohydantoin) via the Bucherer-Bergs reaction has been described, starting from cyclopentanone, potassium cyanide, and sodium carbonate. researchgate.net

Cyclization Reactions of Cyclohexane-1,3-dione with Amines

While the direct synthesis of this compound from cyclohexane-1,3-dione is not the primary route, the chemistry of cyclohexane-1,3-diones is relevant to the synthesis of various heterocyclic compounds. Cyclohexane-1,3-dione is an organic compound that exists predominantly as its enol tautomer. wikipedia.org It is synthesized by the semi-hydrogenation of resorcinol. wikipedia.org

Ring-opening cyclization reactions of cyclohexane-1,3-dione derivatives have been explored. For example, cyclohexane-1,3-dione-2-spirocyclopropanes react with primary amines to yield 2-substituted tetrahydroindol-4-ones. researchgate.net Furthermore, cyclohexane-1,3-dione has been utilized as a key starting material in the synthesis of 1,2,4-triazine (B1199460) derivatives with potential biological applications. nih.gov These examples highlight the utility of cyclohexane-1,3-dione as a versatile building block in heterocyclic synthesis, although not directly for the spirohydantoin . A consecutive Michael-Claisen process starting from acetone (B3395972) and α,β-unsaturated esters provides a regioselective route to substituted cyclohexane-1,3-diones. google.comorganic-chemistry.org

Synthesis from 1-Aminocyclopentane-1-carboxylic Acid Derivatives

An alternative and logical approach to the synthesis of this compound involves the cyclization of derivatives of 1-aminocyclopentane-1-carboxylic acid. This method builds the hydantoin ring onto a pre-existing cyclopentane (B165970) core that already contains the necessary amino and carboxylic acid functionalities at the spiro center.

This strategy is a variation of the classical Urech hydantoin synthesis, where an amino acid is reacted with a source of isocyanate, followed by cyclization. researchgate.net For instance, α-amino acids can be converted to their corresponding urea (B33335) derivatives, which then undergo cyclization to form hydantoins. researchgate.net In the context of this compound, this would involve the cyclization of a ureido derivative of 1-aminocyclopentane-1-carboxylic acid.

Solid-phase synthesis techniques have also been developed for hydantoins, where an amino acid is anchored to a resin and subsequently cyclized. nih.govcapes.gov.br This approach allows for the efficient preparation of hydantoin libraries. A stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved through ring-closing metathesis followed by aza-Michael functionalization, demonstrating advanced methods for creating functionalized cyclopentane amino acid precursors. nih.gov Furthermore, ring contraction of cyclohexane (B81311) derivatives, such as through a Favorskii rearrangement of 2-chlorocyclohexanone, can provide access to cyclopentanecarboxylic acid derivatives. google.comwikipedia.org

Chemoselective Condensation/Cyclization Domino Processes for Hydantoin-Based Scaffolds

Modern synthetic chemistry often favors domino or cascade reactions, where multiple bond-forming events occur in a single pot, enhancing efficiency and reducing waste. Several such processes have been developed for the synthesis of hydantoin scaffolds.

One example is the Ugi four-component condensation (U-4CC) followed by a base-induced cyclization, which allows for the one-pot, two-step synthesis of 1,3,5-trisubstituted hydantoins. mdpi.com Another domino approach involves the reaction of organo-cyanamides with α-haloamides to produce cyclic guanidines, which can then be hydrolyzed to hydantoins. organic-chemistry.org

Enantioselective methods have also emerged, such as the chiral phosphoric acid-catalyzed condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins with high enantiomeric excess. semanticscholar.org While these specific examples may not directly yield the unsubstituted this compound, they represent the forefront of synthetic strategies for creating diverse and complex hydantoin-based molecules.

Synthesis of Substituted this compound Derivatives

The introduction of substituents onto the this compound core is crucial for modulating its biological activity. Methodologies have been developed to selectively introduce functional groups at various positions of the spirohydantoin ring system.

Introduction of Phenyl Substituents: 6-Phenyl-1,3-Diazaspiro[4.4]nonane-2,4-dione

The synthesis of phenyl-substituted derivatives of this compound has been reported, showcasing methods for incorporating aryl groups into the spirocyclic framework. A notable example is the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related spirohydantoin with a cyclohexane ring. mdpi.com This multi-step synthesis proceeds with high yields and under mild conditions, offering a general route to N-1 monosubstituted spiro carbocyclic hydantoins. mdpi.com The key steps involve the formation of a substituted cyclohexanone, followed by the construction of the hydantoin ring.

While the specific synthesis of 6-Phenyl-1,3-Diazaspiro[4.4]nonane-2,4-dione is not detailed in the provided search results, the principles from the synthesis of the 8-phenyl-substituted spiro[4.5]decane derivative can be applied. This would likely involve starting with a phenyl-substituted cyclopentanone derivative in a Bucherer-Bergs reaction or a related hydantoin synthesis. The introduction of a phenyl group at the 6-position of the spiro[4.4]nonane system would require a starting material such as 2-phenylcyclopentanone.

N-Alkylation and Acylation Strategies (e.g., 1-Acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione)

The nitrogen atoms of the hydantoin ring in this compound are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for expanding the chemical space and modulating the physicochemical properties of the parent compound.

N-Alkylation: The introduction of alkyl groups at the N1 and/or N3 positions of the hydantoin ring is a common strategy to enhance lipophilicity and introduce specific functionalities. A general approach to N-alkylation involves the deprotonation of the hydantoin with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. For instance, the synthesis of N-benzyl derivatives can be achieved by treating the parent hydantoin with benzyl (B1604629) bromide in the presence of a base in a polar aprotic solvent like dimethylformamide (DMF).

N-Acylation: Acylation of the hydantoin ring introduces an acyl group, which can serve as a handle for further derivatization or as a key pharmacophore. The synthesis of N-acyl derivatives, such as 1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione, can be accomplished by reacting the parent hydantoin with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. nih.gov The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the hydantoin nitrogen. The cyclization of hydrazide-hydrazones in acetic anhydride is a known method for producing 3-acetyl-1,3,4-oxadiazolines, a reaction that highlights the utility of acetic anhydride in acylating heterocyclic systems. nih.gov While specific conditions for the acetylation of this compound are not extensively detailed in the provided search results, the existence of the compound "1-Acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione" suggests its successful synthesis. chemicalbook.com

A study on the N(G)-acylation of argininamides demonstrated the synthesis of a wide variety of acyl derivatives, showcasing the versatility of acylation reactions on nitrogen-containing compounds. nih.gov This supports the feasibility of acylating the this compound core with various acyl groups to generate a library of derivatives.

Synthesis of Naphthopyrandione Derivatives with Cycloalkanespirohydantoins

The fusion of the this compound scaffold with other heterocyclic systems, such as naphthopyrans, can lead to novel compounds with unique photophysical or biological properties. While a direct synthetic route to naphthopyrandione derivatives incorporating cycloalkanespirohydantoins was not explicitly found, plausible strategies can be inferred from related syntheses.

One potential approach involves a multi-component reaction (MCR). MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The synthesis of tetracyclic spirooxindolepyrrolidine-engrafted hydantoin scaffolds has been achieved through a regioselective three-component reaction between isatin (B1672199) derivatives, amino acids, and arylidene-imidazolidine-2,4-diones (hydantoins). nih.gov This demonstrates the utility of hydantoin derivatives as components in MCRs for the synthesis of complex spirocyclic systems.

Another feasible strategy is the condensation of a pre-functionalized naphthopyran derivative with a spirohydantoin. The synthesis of spiro[thioxanthene-naphthopyrans] has been reported through the condensation of substituted naphthols. researchgate.net Similarly, a naphthol derivative could be reacted with a suitable derivative of this compound under acidic or basic catalysis to form the desired fused system. The synthesis of various naphthopyran derivatives has been achieved through the reaction of naphthols with other reactants, indicating the reactivity of the naphthol moiety in such transformations. researchgate.netrsc.org

Incorporation of Hydroxymethyl Groups: 3-(Hydroxymethyl)-1,3-Diazaspiro[4.4]nonane-2,4-dione

The introduction of a hydroxymethyl group onto the hydantoin ring can enhance the polarity and provide a site for further functionalization. The synthesis of 3-(hydroxymethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can be achieved through the reaction of the parent spirohydantoin with formaldehyde. A closely related compound, 3-(2-hydroxyethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione, has been synthesized, indicating that N-alkylation with oxygen-containing side chains is a viable strategy. nih.gov The synthesis of such derivatives generally involves the reaction of the corresponding spirohydantoin with an appropriate electrophile, in this case, an epoxide or a haloalcohol, under basic conditions.

Synthesis of Allyl and Benzyl Substituted Diazaspiro[4.4]nonane-2,4-diones

The introduction of allyl and benzyl groups at the nitrogen atoms of the diazaspiro[4.4]nonane-2,4-dione core can significantly impact the biological activity of the resulting compounds. These groups can be introduced via standard N-alkylation procedures.

A study on the synthesis of N³-allyl-N¹-benzylquinazoline-2,4-diones provides a clear precedent for these transformations. researchgate.net The benzylation is typically carried out using benzyl bromide in the presence of a strong base like sodium hydride in an aprotic solvent such as DMF at room temperature. researchgate.net Subsequent allylation can be achieved by reacting the N-benzylated product with allyl bromide in a solvent like acetonitrile (B52724) at elevated temperatures. researchgate.net These conditions are generally applicable to the N-alkylation of other heterocyclic systems, including this compound.

Substitution Reagents and Conditions Product Reference
N-BenzylationBenzyl bromide, NaH, DMF, r.t.N-Benzyl derivative researchgate.net
N-AllylationAllyl bromide, MeCN, 105 °CN-Allyl derivative researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomerically Pure this compound

This compound possesses a chiral spirocyclic core, and the individual enantiomers may exhibit different biological activities. Therefore, the development of methods for obtaining enantiomerically pure forms of this compound is of great importance.

Stereoselective Synthesis: The direct synthesis of a specific enantiomer can be achieved through stereoselective reactions. One powerful approach is the use of 1,3-dipolar cycloaddition reactions. The reaction of azomethine ylides with dipolarophiles can lead to the formation of spiro-pyrrolidine derivatives with high stereoselectivity. chapman.edu By employing chiral catalysts or chiral auxiliaries, it is possible to control the stereochemical outcome of the reaction and obtain the desired enantiomer in excess. The stereoselective synthesis of spirocyclic pyrrolidines has been achieved using organocatalysts, which highlights a green and efficient approach to chiral spiro compounds. thieme-connect.de Furthermore, the use of magnetic nanocatalysts functionalized with L-proline has been shown to be effective in the stereoselective synthesis of spiro-heterocycles. nih.govrsc.org

Chiral Resolution: An alternative strategy to obtain enantiomerically pure compounds is the resolution of a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for this purpose. rsc.orgresearchgate.netscilit.comnih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the separation of enantiomers of various classes of compounds, including spirocycles. rsc.org The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times and allowing for their individual collection.

Technique Description Key Features References
Stereoselective Synthesis Direct synthesis of a specific enantiomer using chiral catalysts or auxiliaries. Methods include 1,3-dipolar cycloadditions and organocatalysis.High enantiomeric excess, atom economy. chapman.eduthieme-connect.denih.govrsc.org
Chiral Resolution (HPLC) Separation of a racemic mixture into its individual enantiomers using a chiral stationary phase.Applicable to a wide range of compounds, provides both enantiomers. rsc.orgresearchgate.netscilit.comnih.govsigmaaldrich.com

Flow Chemistry Approaches for this compound Derivatization

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The derivatization of this compound can benefit significantly from these advantages.

The synthesis of hydantoins via the Bucherer-Bergs reaction has been successfully translated to a continuous flow process, achieving high yields and significantly reduced reaction times. digitellinc.comthieme-connect.de This demonstrates the feasibility of constructing the core hydantoin ring system in a flow reactor. The derivatization of the resulting spirohydantoin can also be performed in a continuous manner. For example, N-alkylation or N-acylation reactions could be carried out by pumping a solution of the spirohydantoin and a suitable electrophile through a heated reaction coil. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields. The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound analogues can be made more sustainable by adopting these principles.

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently green as they often lead to the formation of complex molecules in a single step, reducing the number of synthetic operations, solvent usage, and waste generation. nih.govnih.govrsc.org The Bucherer-Bergs reaction itself is a classic example of an MCR for hydantoin synthesis. mdpi.comjsynthchem.comnih.gov

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green chemistry. The synthesis of spiro compounds has been reported in ethanol using ionic liquids as recyclable catalysts. nih.govmdpi.com Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates and improve yields, often in the absence of a solvent or in a minimal amount of a green solvent. nih.govrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. MCRs and cycloaddition reactions often exhibit high atom economy.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be performed in a more efficient, cost-effective, and environmentally responsible manner.

Spectroscopic and Crystallographic Investigations of 1,3 Diazaspiro 4.4 Nonane 2,4 Dione and Its Analogues

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the connectivity and electronic environment of atoms within a molecule. For 1,3-diazaspiro[4.4]nonane-2,4-dione, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Vis spectroscopy is employed to build a comprehensive picture of its structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For an analogue, (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, the ¹H NMR spectrum in acetone-d₆ shows multiplets for the cyclopentane (B165970) ring protons between δ 1.59 and 2.02 ppm. nih.gov A sharp singlet at δ 4.78 ppm corresponds to the two methine protons of the dioxolane ring, and a broad singlet at δ 7.5 ppm is indicative of the carboxylic acid protons. nih.gov The ¹³C{¹H} NMR spectrum of the same compound displays signals at δ 24.0 and 37.4 for the cyclopentane carbons, δ 77.9 for the methine carbons, δ 123.6 for the spiro carbon, and δ 171.4 for the carboxylic acid carbons. nih.gov

In the case of another related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, extensive 2D NMR studies, including HMBC and NOESY, have been used to confirm its stereochemistry. mdpi.com Theoretical GIAO calculations of the ¹³C NMR signals have also been performed to compare with experimental data and ascertain the most stable conformation. mdpi.com

Below are interactive tables detailing the ¹H and ¹³C NMR chemical shifts for an analogue of this compound.

¹H NMR Data for (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid nih.gov

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.59–1.72m4H–C₄H₈–
1.74–1.87m2H–C₄H₈–
1.90–2.02m2H–C₄H₈–
4.78s2HCH
7.5br. s2H-COOH

¹³C NMR Data for (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid nih.gov

Chemical Shift (ppm)Assignment
24.0Cyclopentane Carbon
37.4Cyclopentane Carbon
77.9Methine Carbon
123.6Spiro Carbon
171.4Carboxylic Acid Carbon

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For various substituted tetrahydropyrimidine (B8763341) derivatives, which share structural similarities with the hydantoin (B18101) ring of this compound, characteristic IR peaks are observed. rsc.org These typically include N-H stretching vibrations around 3100-3250 cm⁻¹, C=O stretching vibrations from the urea (B33335) and ester groups in the range of 1640-1725 cm⁻¹, and C-N and C-O stretching vibrations at lower wavenumbers. rsc.org For instance, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows prominent IR bands (in KBr) at 3247.90 cm⁻¹ (N-H stretch), 1720.39 cm⁻¹ (C=O stretch), and 1643.24 cm⁻¹ (C=O stretch). rsc.org

The IR spectrum of a related thio-analogue, 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione, has been studied in both carbon tetrachloride solution and as a crystalline powder, revealing differences that suggest distinct tautomeric forms in different phases. researchgate.net

Characteristic IR Absorption Bands for Related Compounds rsc.org

CompoundWavenumber (cm⁻¹)Assignment
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate3247.90, 3116.75N-H Stretch
1720.39C=O Stretch
1643.24C=O Stretch
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate3247.90, 3116.75N-H Stretch
1720.39C=O Stretch
1643.24C=O Stretch
1519.80, 1348.15NO₂ Stretch
Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate3245.97, 3114.82N-H Stretch
1724.24C=O Stretch
1649.02C=O Stretch

Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of compounds. The molecular weight of this compound is 154.167 g/mol . scbt.com Its molecular formula is C₇H₁₀N₂O₂. scbt.comuni.lu

Predicted collision cross-section (CCS) values provide information about the molecule's shape in the gas phase. For the protonated molecule [M+H]⁺ of this compound, the predicted CCS is 133.5 Ų. uni.lu Other predicted adducts include [M+Na]⁺ with a CCS of 140.9 Ų and [M-H]⁻ with a CCS of 133.8 Ų. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺155.08151133.5
[M+Na]⁺177.06345140.9
[M-H]⁻153.06695133.8
[M+NH₄]⁺172.10805155.9
[M+K]⁺193.03739138.0
[M+H-H₂O]⁺137.07149127.7
[M+HCOO]⁻199.07243151.0
[M+CH₃COO]⁻213.08808166.4

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, which are influenced by the presence of chromophores. The hydantoin ring in this compound, with its carbonyl groups, is expected to exhibit n → π* transitions.

Solid-State Characterization through X-ray Diffraction

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Crystal Structure Elucidation

Single-crystal X-ray diffraction analysis of analogues of this compound reveals key structural features. For example, the crystal structures of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid and a related decane (B31447) analogue have been determined. nih.gov Both compounds crystallize in the monoclinic space group P2₁, with one molecule in the asymmetric unit. nih.gov A significant feature of their crystal packing is the formation of a two-dimensional double-layered framework stabilized by intermolecular –CO–OH⋯O=C(OH)– hydrogen bonds. nih.gov

In the case of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one and its thione analogue, single-crystal X-ray diffraction confirmed that both crystallize in the monoclinic system. researchgate.net These structural studies were crucial in identifying the presence of different tautomers in the solid state. researchgate.net

The crystal structure of 1,7-diazaspiro[4.4]nonane-2,6-dione has also been reported, contributing to the understanding of the structural chemistry of spiro-diones. researchgate.net

Crystallographic Data for an Analogue: (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Molecules per Asymmetric Unit1
Key FeatureTwo-dimensional double-layered framework via hydrogen bonds

Analysis of Intermolecular Interactions: Hydrogen Bonding and Non-Covalent Interactions (NCI)

The crystal structure and macroscopic properties of molecular solids, including those of this compound and its analogues, are governed by a complex network of intermolecular interactions. monash.edu These non-covalent interactions, while significantly weaker than covalent bonds, are critical in dictating molecular packing, stability, and even biological activity. monash.eduyoutube.com They typically have energies in the range of 1-5 kcal/mol. youtube.com

Hydrogen Bonding: In the context of this compound, the hydantoin moiety provides classic hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O groups). These interactions are among the strongest types of non-covalent forces and are fundamental to the formation of predictable supramolecular structures in the solid state. monash.edu The N-H---O=C hydrogen bonds are a dominant feature in the crystal structures of related hydantoin derivatives, often leading to the formation of tapes, sheets, or other well-defined motifs.

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules, including the weakest type, London dispersion forces, which arise from temporary fluctuations in electron density. youtube.comnih.gov

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (like an aromatic ring in an analogue) acts as the acceptor. nih.gov Their role in stabilizing transition states and molecular systems is a subject of significant interest. nih.gov

Halogen, Chalcogen, and Tetrel Bonds: These are directional interactions involving halogen, chalcogen (e.g., sulfur), or tetrel (e.g., carbon, silicon) atoms, respectively, which have gained prominence in understanding protein structure and drug design. nih.gov For sulfur-containing analogues like 1,3-diazaspiro[4.4]nonane-2,4-dithione, such interactions could be relevant. uni.lu

Computational tools such as Non-Covalent Interaction (NCI) plot analysis are used to visualize and characterize these weak interactions, providing insights into the attractive and repulsive forces within the crystal lattice. nih.gov

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal, it provides a unique fingerprint of the molecular environment.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Heterocyclic Compound

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface
H···H74.9%
C···H/H···C24.6%
Other (e.g., O···H, N···H)< 1%

Note: Data is illustrative and based on an analysis of 1,3-diethynyladamantane, highlighting the dominance of H···H contacts in non-polar systems. nih.gov In hydantoin structures, O···H and N···H contacts are expected to be significantly more prominent.

This analysis allows for a detailed comparison of crystal packing in different polymorphs or between different but related molecules, revealing subtle differences in their interaction patterns. dntb.gov.ua

Polymorphism and Cocrystallization Studies of this compound

Polymorphism: The ability of a compound to exist in more than one crystal form is known as polymorphism. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not widely reported, it is a crucial area of investigation for pharmaceutical compounds, as different polymorphs can have different therapeutic efficacies.

Cocrystallization: Cocrystallization is a technique in crystal engineering where a target molecule (like an active pharmaceutical ingredient) and a coformer (a pharmaceutically acceptable molecule) are combined in a stoichiometric ratio within a single crystal lattice. nih.gov This approach has gained significant attention as a method to enhance the properties of solid-state materials. nih.gov

Key advantages of forming cocrystals include:

Improved Solubility and Dissolution Rate: This is particularly important for poorly soluble drugs. nih.gov

Enhanced Stability: Cocrystals can be more stable under stress conditions compared to the pure compound. nih.gov

Control of Crystalline Form: It can be used to obtain a stable solid form and avoid issues like solvate formation. nih.gov

Several methods are employed for cocrystallization, including solution-based techniques like reaction crystallization, cooling crystallization, and antisolvent methods. nih.govmdpi.com Reaction crystallization, for instance, is suitable when the components have different solubilities and involves generating a supersaturated solution with respect to the cocrystal, leading to its precipitation. nih.gov

Conformational Analysis in Solution and Solid State

Molecular Modeling and in silico Studies

Computational chemistry provides essential tools for investigating the conformational landscape of molecules like this compound. In silico studies, including molecular mechanics and quantum chemical calculations, are used to determine stable conformations, predict molecular properties, and understand structural features.

For spiro-hydantoin systems, a key conformational feature is the puckering of the cyclopentane ring and the relative orientation of the two rings. Structure optimization calculations aim to find the lowest energy conformation of the molecule. mdpi.com For a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a structure optimization was performed to determine its energy minima conformation. mdpi.com

Public databases like PubChem provide a range of computed properties for this compound, which are derived from in silico models. These descriptors offer a theoretical profile of the molecule's physicochemical characteristics.

Table 2: Computed Properties for this compound

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O₂PubChem uni.lu
Molecular Weight154.17 g/mol -
Monoisotopic Mass154.07423 DaPubChem uni.lu
XLogP3 (Predicted)0.0PubChem uni.lu
Predicted Collision Cross Section ([M+H]⁺)133.5 ŲPubChem uni.lu

These computational approaches complement experimental data, providing a deeper understanding of the molecule's three-dimensional structure and its relationship to its properties.

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of optically active compounds in solution.

While the parent this compound is achiral, its derivatives can be made chiral by introducing substituents or by resolving the spiro center if appropriately substituted. For such chiral analogues, CD spectroscopy is an invaluable tool.

Studies on optically active spiro[4.4]nonane derivatives have demonstrated the utility of CD spectroscopy in this class of compounds. For example, the chiroptical behavior of derivatives of (-)-(5S)-spiro[4.4]nonane-1,6-dione has been investigated. rsc.org The observed CD spectra in the π→π* transition region were analyzed and, in many cases, found to be consistent with predictions from the exciton (B1674681) model, which relates the sign of the CD signal to the spatial arrangement of chromophores. rsc.org This allows for the assignment of absolute configuration based on the spectroscopic data. Therefore, CD spectroscopy serves as a powerful method for the stereochemical elucidation of chiral derivatives of this compound.

Computational Chemistry and Theoretical Investigations of 1,3 Diazaspiro 4.4 Nonane 2,4 Dione

Quantum Chemical Calculations (DFT, QTAIM) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic characteristics of molecules. Density Functional Theory (DFT) is a widely used method for determining molecular geometries, electronic structures, and energetic properties. The Quantum Theory of Atoms in Molecules (QTAIM) is employed to analyze the electron density topology, providing insights into the nature of chemical bonds and non-covalent interactions.

While detailed DFT and QTAIM analyses specifically for the parent 1,3-Diazaspiro[4.4]nonane-2,4-dione are not extensively detailed in the available literature, studies on closely related derivatives, such as N-acylated spirohydantoins, demonstrate the utility of these methods. For instance, DFT calculations on such derivatives are used to optimize the molecular geometry and to understand the influence of substituents on the electronic distribution within the spirohydantoin framework. QTAIM analysis has been applied to characterize intramolecular interactions, such as hydrogen bonds, which are crucial for the structural stability of related compounds. These theoretical approaches are essential for interpreting chemical reactivity and the nature of bonding within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For derivatives of this compound, such as 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione, MEP analysis has revealed specific reactive sites. In this particular derivative, the MEP surface map identified the N3–H3 group as a significant electrophilic center, indicating its susceptibility to nucleophilic attack. The analysis also showed that the placement of substituents on the hydantoin (B18101) ring directly influences the number and intensity of maxima on the MEP surface, thereby altering the molecule's reactive properties. Regions of negative potential, typically located around the carbonyl oxygen atoms, indicate sites prone to electrophilic attack.

Prediction of Physicochemical Properties (e.g., XLogP)

Computational methods are routinely used to predict the physicochemical properties of molecules, which are crucial for applications in medicinal chemistry and materials science. Properties such as lipophilicity (commonly expressed as LogP or its computed variant, XLogP), polar surface area (PSA), and hydrogen bonding characteristics can be calculated. The predicted XLogP3 value for this compound is 0, suggesting a balanced hydrophilic-lipophilic character. lookchem.com

A variety of computed physicochemical and topological descriptors for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight154.17 g/mol PubChem nih.gov
Exact Mass154.074227566 DaPubChem nih.gov
XLogP30LookChem lookchem.com
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Topological Polar Surface Area58.2 ŲPubChem nih.gov
Heavy Atom Count11PubChem nih.gov
Complexity218PubChem nih.gov

This data is computationally generated.

Global Reactivity Descriptors and Kinetic Stability Assessments

Studies on substituted this compound derivatives have shown that the position of substituents significantly affects these descriptors. For example, introducing a benzoyl group at the N1 position enhances the kinetic stability of the compound compared to its placement at the N3 position. This is because substitution at the N3 position, between the two carbonyl groups, leads to higher chemical reactivity. These findings underscore the role of computational chemistry in predicting and explaining the stability and reactivity of spirohydantoin systems.

Global Reactivity DescriptorDefinitionSignificance
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Higher values indicate greater stability.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; measures the ease of electron cloud polarization.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons.

These descriptors are calculated using DFT methods and provide insights into the molecule's reactivity.

Conformational Landscape Exploration via Computational Methods

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Computational methods, including molecular mechanics (MM) and quantum mechanical calculations (like DFT), are used to explore the conformational landscape of molecules. This involves identifying low-energy conformers and the energy barriers between them.

For this compound, conformational analysis would focus on the puckering of the cyclopentane (B165970) ring and the relative orientation of the hydantoin ring. The cyclopentane ring can adopt various conformations, such as envelope and twist forms, and computational methods can determine their relative stabilities. While specific conformational analysis studies for the parent this compound are not prominent in the reviewed literature, the application of these computational techniques would be essential to fully characterize its three-dimensional structure and flexibility. Such studies are crucial for understanding how the molecule might interact with biological targets or self-assemble in the solid state.

Biological Activity and Mechanistic Insights of 1,3 Diazaspiro 4.4 Nonane 2,4 Dione Derivatives

Antimicrobial Activity

Derivatives of the 1,3-diazaspiro[4.4]nonane-2,4-dione core have demonstrated a spectrum of antimicrobial activities, positioning them as potential leads for the development of new anti-infective agents.

Antibacterial Properties against Gram-Positive and Gram-Negative Bacteria

Research into the antibacterial potential of spirohydantoin derivatives, including those with the this compound structure, has shown promising results against a range of bacterial pathogens. The introduction of various substituents onto the core structure allows for the modulation of antibacterial potency. For instance, studies on related thiazolidine-2,4-dione derivatives have indicated that the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3), as well as electron-withdrawing groups such as chloro (-Cl) and nitro (-NO2) on an attached arylidene moiety, can enhance the broad-spectrum antimicrobial activity. nih.gov

While specific data tables for this compound derivatives are not extensively available in the public domain, the general findings for related spiro compounds suggest that this chemical class holds promise. The structural modifications play a crucial role in determining the spectrum and potency of antibacterial action.

Antifungal Activity, including Phytopathogenic Fungi (e.g., Monilia fructigena, Fusarium oxysporum)

The agricultural sector is in constant need of effective fungicides to combat phytopathogenic fungi that cause significant crop losses. Derivatives of spiro-compounds are being explored for this purpose. Studies have shown that spirotryprostatin A derivatives exhibit good and broad-spectrum antifungal activities against several plant pathogens, including Fusarium oxysporum. nih.gov For example, certain derivatives have shown excellent inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 8–32 µg/mL. nih.gov

Similarly, research on other heterocyclic compounds has highlighted their potential against fungi like Fusarium oxysporum. nih.govfrontiersin.orgnih.govresearchgate.netppjonline.org While direct studies on this compound derivatives against Monilia fructigena and Fusarium oxysporum are limited in publicly accessible literature, the activity of structurally related compounds provides a strong rationale for their investigation in this area. The development of novel antifungal agents from this chemical class could offer new strategies for plant disease management.

Mode of Action Studies for Antimicrobial Effects (e.g., DNA gyrase inhibition)

Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for its development as a drug. For many antibacterial agents, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a key target. nih.govnih.govresearchgate.net Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

While direct evidence for DNA gyrase inhibition by this compound derivatives is not yet prominent in the literature, studies on other heterocyclic compounds suggest this as a plausible mechanism. For example, certain gallate derivatives have been identified as potent inhibitors of bacterial DNA gyrase. nih.govnih.gov These compounds act as ATP competitive inhibitors of the enzyme. nih.govnih.gov Given the structural similarities and the established precedent with other heterocyclic antimicrobials, investigating the interaction of this compound derivatives with DNA gyrase would be a logical step in elucidating their mode of action.

Anticancer Potential and Antiproliferative Effects

In addition to their antimicrobial properties, derivatives of this compound are being investigated for their potential as anticancer agents. The ability to induce cell death in cancer cells, particularly through apoptosis, is a key focus of this research.

Influence on Apoptotic Pathways in Cancer Cells

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many cancer cells evade this process, leading to uncontrolled proliferation. Therefore, compounds that can induce apoptosis in cancer cells are highly sought after.

Studies on novel spirohydantoin derivatives have shown that they can inhibit the growth of cancer cells and induce apoptosis. For instance, certain spirohydantoin compounds have demonstrated a dose- and time-dependent cytotoxic effect on human leukemic cell lines. nih.gov The mechanism of action appears to involve the activation of the mitochondrial pathway of apoptosis. nih.gov This is supported by observations of elevated levels of pro-apoptotic proteins like p53 and BAD, a decrease in the anti-apoptotic protein BCL2, and the activation of caspases, which are key executioners of apoptosis. nih.gov While specific data on this compound derivatives is emerging, the pro-apoptotic activity of related spirohydantoins underscores their therapeutic potential.

Table 1: Pro-apoptotic Activity of a Spirohydantoin Derivative (DFH) in Leukemia Cells

Cell Line Treatment Effect
K562, Reh, CEM, 8E5 DFH Dose- and time-dependent cytotoxicity, growth inhibition, and induction of apoptosis.
- DFH Activation of mitochondrial apoptotic pathway.

Data based on studies of a novel spirohydantoin compound, 8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4'-imidazolidine]-2',5'-dione (DFH). nih.gov

Screening in Cancer Research Contexts (e.g., NCI databases)

The National Cancer Institute (NCI) has a robust program for screening compounds against a panel of 60 human cancer cell lines (NCI-60). nih.gov This screening is a critical tool in the early stages of drug discovery and helps to identify compounds with potential anticancer activity. The NCI databases are a valuable public resource containing data on the activity of thousands of compounds. nih.govnih.govcancer.gov

While a specific entry for this compound in the publicly accessible NCI-60 database is not readily found, the platform is designed to test novel chemical entities. The submission and screening of this compound derivatives in the NCI-60 panel would provide comprehensive data on their antiproliferative activity across a diverse range of cancer types and could reveal patterns of activity that suggest a particular mechanism of action. The results from such screenings would be instrumental in guiding the future development of this class of compounds as potential anticancer agents.

Anticonvulsant Properties and Structure-Activity Relationships

Derivatives of this compound and related spiro-hydantoins have emerged as a promising class of anticonvulsant agents. Their efficacy has been evaluated in various preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent generalized tonic-clonic and absence seizures, respectively.

Research has shown that the anticonvulsant activity of these compounds is highly dependent on their molecular structure. nih.gov A series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione demonstrated that the presence and position of substituents on the aryl moiety, as well as the size of the cycloalkyl system, are critical for activity. nih.govresearchgate.net For instance, derivatives with methyl or trifluoromethyl groups on the phenyl ring were found to be particularly potent. nih.govresearchgate.net Specifically, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione were among the most active compounds, primarily showing efficacy in the scPTZ test. researchgate.net

Further studies on fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane-1,3-dione derivatives revealed that incorporating fluoro or trifluoromethyl substituents enhanced anticonvulsant activity compared to chloro, methoxy, or methyl analogues. researchgate.net It was also observed that N-benzyl derivatives, particularly those with fluoro and trifluoromethyl groups at the 2-position of the aryl ring, were more active than the corresponding N-phenyl derivatives. researchgate.net

In a separate investigation of novel spiroimidazolidinone derivatives, compound 8w was identified as the most active in the scPTZ screen, with an ED₅₀ value significantly lower than the reference drugs phenobarbital (B1680315) and ethosuximide. nih.gov Meanwhile, compound 8a provided 100% protection in the MES screen at a dose of 0.09 mmol/kg. nih.gov Importantly, these tested compounds did not exhibit motor impairment in neurotoxicity tests. nih.gov Similarly, a series of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were assessed, with compounds 24, 27, and 34 showing a significant protective effect in the MES test, comparable to the standard drug phenytoin. researchgate.net

Derivative ClassKey Structural FeaturesAnticonvulsant Test ModelNotable FindingsReference
N-Phenylamino-2-azaspiro[4.4]nonane-1,3-dionesMethyl or trifluoromethyl groups on phenyl ringscPTZ, MESActivity depends on substituent type and position. N-(4-methylphenyl) and N-(2-trifluoromethylphenyl) derivatives were most potent in scPTZ test. nih.govresearchgate.net
Fluorinated N-Benzyl-2-azaspiro[4.4]nonane-1,3-dionesFluoro or trifluoromethyl groups on benzyl (B1604629) ringMES, scPTZFluorinated derivatives are more active. N-benzyl derivatives are more potent than N-phenyl derivatives. researchgate.net
Substituted-1,3-diazaspiro[4.5]decan-4-onesSpiroimidazolidinone coreMES, scPTZCompound 8w was highly potent in the scPTZ test. Compound 8a showed 100% protection in the MES test. No neurotoxicity was observed. nih.gov
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dionesAmide or sulfonamide linkageMESCompounds 24, 27, and 34 showed significant protection, comparable to phenytoin. researchgate.net

Potential as Precursors for Biologically Active Compounds (e.g., Antibiotics, Anti-inflammatory Agents)

The hydantoin (B18101) core, chemically known as imidazolidine-2,4-dione, is a fundamental component of the this compound structure. This core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of therapeutically important molecules. mdpi.com While the basic hydantoin ring itself may not be biologically active, its 5,5-substituted derivatives, such as the spiro-compounds , are associated with a broad spectrum of therapeutic applications. mdpi.com

These applications include not only the anticonvulsant effects detailed previously but also anti-inflammatory, anticancer, antidiabetic, and antiarrhythmic activities. mdpi.com For example, derivatives of indane-1,3-dione, a structurally related scaffold, have been extensively investigated for their antitumor, antibacterial, and anti-inflammatory properties. mdpi.com The versatility of the this compound framework makes it an attractive starting point for the synthesis of new chemical entities with potential therapeutic value in treating a variety of conditions, including infections and inflammatory diseases.

Enzyme Inhibition Studies

The dione (B5365651) moiety within the this compound structure is a key feature that can interact with biological targets such as enzymes. While specific inhibition studies on this exact compound are not widely detailed, research on structurally related thiazolidine-2,4-dione derivatives provides significant insight into their potential as enzyme inhibitors.

In one study, a series of novel thiazolidine-2,4-dione derivatives were designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in cancer therapy. nih.gov The synthesized compounds were tested in vitro for their ability to inhibit VEGFR-2, with one compound, designated as 22 , demonstrating particularly high efficacy with a half-maximal inhibitory concentration (IC₅₀) of 0.079 µM. nih.gov This compound also showed potent anti-proliferative activity against human cancer cell lines. nih.gov Computational docking studies suggested that the 5-benzylidenethiazolidine-2,4-dione motif of these inhibitors occupies the hinge region of the VEGFR-2 active site, forming critical bonds with the amino acid Cys917. nih.gov

CompoundTarget EnzymeInhibitory Activity (IC₅₀)Antiproliferative Activity (Cell Line)Reference
Compound 22 (thiazolidine-2,4-dione derivative)VEGFR-20.079 µMIC₅₀ = 1.21 µM (MCF-7), IC₅₀ = 2.04 µM (HepG2) nih.gov

Interaction with Biological Targets and Receptors

The therapeutic effects of this compound derivatives are mediated through their interaction with specific biological targets, including enzymes and receptors.

Modulation of Enzyme Activities

As demonstrated by related compounds, the dione scaffold is capable of modulating enzyme activity. The inhibition of VEGFR-2 by thiazolidine-2,4-dione derivatives is a clear example of this, where the compound binds to the enzyme's active site and blocks its function. nih.gov In another example, the anticonvulsant action of certain 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives has been attributed to a moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, which are critical for neuronal excitability. mdpi.com

Receptor Function Modulation

Derivatives of the spiro-dione class have been identified as modulators of key receptor systems. A significant discovery was the identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective agonists for the δ-opioid receptor (DOR). nih.govresearchgate.netnih.gov These compounds bind to the DOR with submicromolar affinity and demonstrate agonistic activity. nih.gov The most potent of these agonists was found to be selective for the DOR over a panel of 167 other G-protein coupled receptors and showed a slight bias towards G-protein signaling over β-arrestin recruitment. nih.gov This is a crucial finding, as biased agonism may lead to therapies with fewer side effects. nih.govnih.gov

Furthermore, research into other related heterocyclic scaffolds has identified antagonists for different receptors. For instance, a series of 1,4-dihydropyridine (B1200194) derivatives were developed as selective antagonists of the Mineralocorticoid Receptor (MR). mdpi.com Molecular dynamic simulations suggest these compounds interfere with the positioning of a key structural element of the receptor (helix H12), thereby preventing the recruitment of co-activators and blocking the receptor's function. mdpi.com

Target Identification and Validation

Identifying the precise molecular targets of a novel compound is a critical step in drug development. A network pharmacology approach has been successfully used to elucidate the mechanism of action for complex molecules, a process applicable to the this compound class. In one such study, potential targets for a synthetic derivative of a marine sponge compound were first predicted using databases like Swiss Target Prediction. mdpi.com By cross-referencing these predicted targets with genes known to be involved in a specific disease (non-small-cell lung cancer), a set of 78 core targets was identified. mdpi.com

Further in-silico analysis through molecular docking suggested a possible interaction with specific enzymes in the mitogen-activated protein kinase (MAPK) signaling pathway, namely ERK1/2 and MEK1. mdpi.com This hypothesis was then validated through in vitro experiments. Immunoblotting confirmed that the compound induced cancer cell death in a manner that was dependent on the predicted ERK/MEK/Bcl-2 pathway, thus validating the identified targets and mechanism of action. mdpi.com

Pharmacological Profiling of Derivatives

The pharmacological landscape of this compound derivatives is diverse, with research highlighting their potential across several therapeutic areas. The core spirohydantoin structure has been a fertile ground for the development of compounds with significant anticonvulsant, cytotoxic, antimicrobial, and anti-inflammatory activities. This section details the research findings associated with these pharmacological profiles, supported by specific data from various studies.

Anticonvulsant Activity

Derivatives of the spirohydantoin scaffold have been extensively investigated for their potential as anticonvulsant agents, with many compounds showing promising activity in preclinical models of epilepsy.

A study focused on N-1' and N-3'-disubstituted spirohydantoins, designed as structural mimics of phenytoin, revealed significant anticonvulsant effects. In the pilocarpine-induced model of temporal lobe epilepsy, several analogs were found to be more effective than phenytoin. Structure-activity relationship (SAR) analysis from this study indicated that the presence of alkyl groups, such as ethyl, propyl, or cyclopropyl (B3062369), at the N-3' position, combined with a 4-nitrophenyl group at the N-1' position, is favorable for anticonvulsant activity. nih.gov Notably, compound 5c from this series demonstrated the ability to completely prevent the precursor events of motor seizures in this model. nih.gov

Further investigations into related spiro-succinimide and spiro-hydantoin derivatives have provided additional insights. For instance, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Among these, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione were identified as potent inhibitors of seizures, primarily in the scPTZ test. The anticonvulsant activity was found to be dependent on the nature and position of substituents on the aryl moiety and the size of the cycloalkyl system.

In a series of novel spiroimidazolidinone derivatives, compound 8w was identified as a highly active agent in the scPTZ screening test, with an ED50 value significantly lower than the reference drugs phenobarbital and ethosuximide. Conversely, compound 8a from the same series showed complete protection in the MES screen test. A noteworthy finding was the lack of minimal motor impairment (neurotoxicity) for all tested compounds in this series.

Table 1: Anticonvulsant Activity of this compound Derivatives and Analogs

Compound Test Model Activity
5c (N-1'-(4-nitrophenyl), N-3'-propyl spirohydantoin) Pilocarpine-induced seizures Complete prevention of motor seizure precursors nih.gov
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione scPTZ Potent seizure inhibition
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione scPTZ Potent seizure inhibition
8w (a spiroimidazolidinone derivative) scPTZ ED50 significantly lower than phenobarbital and ethosuximide

| 8a (a spiroimidazolidinone derivative) | MES | 100% protection |

Cytotoxic Activity

Several novel spirohydantoin derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents.

Research into novel spirohydantoin compounds, namely 8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione (DFH) and 8-(3,4-dichlorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione (DCH) , revealed dose- and time-dependent cytotoxicity against human leukemic cell lines K562, Reh, CEM, and 8E5. nih.gov Mechanistic studies suggested that these compounds inhibit DNA replication and induce apoptosis through the mitochondrial pathway, as evidenced by the downregulation of PCNA and p-histone H3, and the activation of caspase-9 and procaspase-3. nih.gov

Another study described the synthesis and cytotoxic evaluation of 3-(alkyl)(alkyl-substituted)spiro[(dihydroimidazo-2,4-dione)-5,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives. Many of these compounds exhibited cytotoxic potency comparable to or greater than doxorubicin (B1662922) against MCF-7 human breast carcinoma and SW620 human colon carcinoma cell lines. nih.gov Compound 15 from this series showed remarkable cytotoxic activity against a panel of human solid tumor cell lines. nih.gov An important finding was the partial cross-resistance of compound 15 in doxorubicin-resistant cell lines and a complete lack of cross-resistance in a cisplatin-resistant cell line, indicating a different mechanism of action. nih.gov

Table 2: Cytotoxic Activity of Spirohydantoin Derivatives

Compound Cell Line Activity
DFH K562, Reh, CEM, 8E5 (Leukemia) Dose- and time-dependent cytotoxicity; Induction of apoptosis nih.gov
DCH K562, Reh, CEM, 8E5 (Leukemia) Dose- and time-dependent cytotoxicity; Induction of apoptosis nih.gov

| Compound 15 (a dihydrothieno[2,3-b]naphtho-4,9-dione derivative) | MCF-7 (Breast), SW620 (Colon) and others | Potency comparable to or greater than doxorubicin nih.gov |

Antimicrobial Activity

The spirohydantoin scaffold has also been explored for its antimicrobial properties. A study evaluating a series of 22 different imidazolidine-2,4-dione derivatives, including spirohydantoins, reported moderate antibacterial and weak antifungal activity. researchgate.net The antibacterial effect of spiro-hydantoins Hyd15 and Hyd17 was particularly noted against the probiotic strain Lactobacillus plantarum, with a Minimum Inhibitory Concentration (MIC) of 15.75 μg/mL. researchgate.net Furthermore, all three tested spiro-hydantoins (Hyd15-17 ) were capable of inhibiting the growth of a Pseudomonas aeruginosa isolate at a concentration of 500 μg/mL. researchgate.net

In a different study, hydantoin derivative dimers were designed as broad-spectrum antimicrobial agents. Compound 18 from this series demonstrated excellent broad-spectrum antibacterial activity, with a geometric mean MIC of 7.32 μg/mL against a panel of eight bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Kill-kinetic studies showed that this compound completely inhibited the growth of both Gram-positive and Gram-negative bacteria within one hour by disrupting the bacterial cell membrane. rsc.org

Another investigation into tetracyclic spirooxindolepyrrolidine-engrafted hydantoin scaffolds revealed that all tested compounds exhibited excellent activity against the Micrococcus luteus strain, with MIC values ranging from 93.75 µg/mL to 375 µg/mL, which was superior to the reference drug tetracycline (B611298) (MIC = 500 µg/mL). nih.gov Compound 4e , which contains a p-chlorophenyl group, showed the most potent antifungal activity against Candida albicans and Candida krusei, with MIC values of 23.43 µg/mL and 46.87 µg/mL, respectively, surpassing the efficacy of Amphotericin B. nih.gov

Table 3: Antimicrobial Activity of Spirohydantoin Derivatives

Compound/Derivative Microorganism Activity (MIC)
Hyd15, Hyd17 Lactobacillus plantarum 15.75 μg/mL researchgate.net
Hyd15, Hyd16, Hyd17 Pseudomonas aeruginosa 500 μg/mL researchgate.net
Compound 18 (hydantoin dimer) Broad-spectrum (including MRSA) GM = 7.32 μg/mL rsc.org
Spirooxindole-hydantoin derivatives Micrococcus luteus 93.75 - 375 µg/mL nih.gov
Compound 4e Candida albicans 23.43 µg/mL nih.gov

| Compound 4e | Candida krusei | 46.87 µg/mL nih.gov |

Anti-inflammatory and Enzyme Inhibitory Activity

The anti-inflammatory potential of spiro-hydantoin compounds has also been a subject of investigation. A patent for spiro-hydantoin compounds described their use in treating inflammatory or immune diseases by acting as inhibitors of Lymphocyte Function-associated Antigen-1 (LFA-1) and its interaction with Intercellular Adhesion Molecule (ICAM). googleapis.comwipo.int This interaction is a key event in the recruitment of leukocytes to a site of inflammation.

In a study of tetracyclic spirooxindolepyrrolidine-engrafted hydantoin scaffolds, compounds were tested for their in vitro inhibitory activity against the lipoxygenase-5 (LOX-5) enzyme, a key enzyme in the inflammatory pathway. Compounds 4i and 4l demonstrated significant inhibitory activity with IC50 values of 1.09 mg/mL and 1.01 mg/mL, respectively, which was more potent than the standard drug, diclofenac (B195802) sodium (IC50 = 1.19 mg/mL). nih.gov Structure-activity relationship analysis suggested that the introduction of halogen or hydroxyl groups at the para position of the aromatic ring of the hydantoin moiety enhanced the LOX-5 inhibitory activity. nih.gov

Furthermore, spirohydantoins have been identified as potent inhibitors of aldose reductase, an enzyme implicated in the chronic complications of diabetes mellitus. nih.gov Specifically, spiro hydantoins derived from 6-halogenated 2,3-dihydro-4H-1-benzopyran-4-ones showed optimal in vivo activity. The activity of 2,4-dihydro-6-fluorospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione , known as sorbinil, was found to reside exclusively in the 4S isomer. nih.gov

Table 4: Anti-inflammatory and Enzyme Inhibitory Activity of Spirohydantoin Derivatives

Compound/Derivative Target Activity
Spiro-hydantoin compounds LFA-1/ICAM interaction Inhibition of interaction googleapis.comwipo.int
Compound 4i Lipoxygenase-5 (LOX-5) IC50 = 1.09 mg/mL nih.gov
Compound 4l Lipoxygenase-5 (LOX-5) IC50 = 1.01 mg/mL nih.gov

| Sorbinil (4S isomer) | Aldose Reductase | Potent inhibition nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Activity

The modification of the 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold with various functional groups has been a key strategy in the development of derivatives with tailored biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects.

Phenyl Groups: The introduction of a phenyl group can significantly influence activity. In the pursuit of anticonvulsant agents, a 4-nitro phenyl group at the N-1' position of the spirohydantoin scaffold was found to be desirable for activity. nih.gov For anti-inflammatory action targeting the LOX-5 enzyme, the presence of an N-benzyl substituent was found to be less active, which was attributed to the steric hindrance of the bulky benzyl (B1604629) group that may resist binding to the enzyme. nih.gov

Alkyl Groups: Simple alkyl groups also play a crucial role. For anticonvulsant activity, studies have concluded that smaller alkyl groups such as ethyl, propyl, or cyclopropyl (B3062369) at the N-3' position of the spirohydantoin ring are favorable. nih.gov In a series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, the presence and position of methyl groups on the aryl moiety were shown to be critical for anticonvulsant effects. youtube.com

Halogen and Hydroxyl Groups: The addition of halogens or hydroxyl groups to an aromatic ring substituent can dramatically enhance biological activity. For instance, the introduction of a 4-bromophenyl radical led to a compound with pronounced anticonvulsant activity. aimspress.com Similarly, placing halogen substituents (like chlorine) or a hydroxyl group at the para position of an aromatic ring attached to the hydantoin (B18101) core caused a remarkable increase in LOX-5 inhibitory activity for anti-inflammatory purposes. nih.gov One of the most potent aldose reductase inhibitors identified was a spirohydantoin derivative featuring a chloro-substituent. youtube.com

Other Substituents: The versatility of the scaffold allows for a wide range of modifications. A derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione was identified as the most effective against several cancer cell lines, including PC3, SW480, and SW620. nih.gov In another study focused on cytotoxicity, compounds with a p-methoxy group in the dipole fragment showed more potent properties against the HCT116 cell line compared to those with 4-nitro or 4-chloro substituents. nih.gov

Influence of Spirocyclic Nature on Reactivity and Properties

Three-Dimensionality and Rigidity: The spiro fusion of two rings creates a rigid, three-dimensional structure. This conformationally restricted scaffold is able to present substituents in well-defined spatial orientations, which can lead to high-affinity binding with biological targets. nih.gov This structural rigidity reduces the entropic penalty upon binding to a receptor, potentially enhancing potency.

Stereochemistry: The spiro center is a point of chirality. The specific stereoisomer can be crucial for biological activity. For example, in a series of spiro hydantoin aldose reductase inhibitors, it was discovered that the (2'R,4'S) enantiomer was the most active, highlighting the importance of the precise three-dimensional arrangement of atoms for effective interaction with the enzyme's active site. youtube.com

Chemical Reactivity: The hydantoin ring contains two nitrogen atoms (N-1 and N-3) that can be substituted. The N-3 position is generally more reactive to substitution due to the activating effects of the two adjacent carbonyl groups. nih.gov Synthesizing N-1 monosubstituted derivatives often requires protecting the N-3 position first, demonstrating how the inherent structure of the spiro-fused rings influences its chemical reactivity. nih.gov

Enhanced Biological Activity: The fusion of the hydantoin ring with another cyclic system in a spiro manner can lead to enhanced biological effects. Studies have shown that combining the hydantoin and 1,2,4-oxadiazoline moieties into a single spiro-fused system results in increased cytotoxic activity compared to other spiro-derivatives of hydantoin. nih.gov

Correlations between Structural Features and Pharmacological Profiles

The spirohydantoin scaffold itself is a structural mimic of phenytoin, a well-known anticonvulsant, which provides a basis for its inherent anticonvulsant properties. nih.gov However, the specific profile is fine-tuned by the substituents. For example, attaching arylpiperazinylpropyl moieties to the spiro core can shift the activity profile towards serotonin (B10506) and dopamine (B1211576) receptors, creating potential antipsychotic agents.

The development of potent and selective antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1) was achieved through the optimization of substituents on the spirohydantoin scaffold. This demonstrates a clear correlation where the core provides the basic structure for receptor recognition, while the substituents are responsible for the affinity and selectivity of that interaction. Similarly, the addition of specific halogenated groups can steer the molecule's activity towards potent aldose reductase inhibition, relevant for diabetic complications. youtube.com The size of the spiro-fused cycloalkyl ring (e.g., cyclopentane (B165970) vs. cyclohexane) also impacts anticonvulsant activity, showing that even subtle changes to the core structure can alter the pharmacological outcome. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical relationships between the chemical structure of a compound and its biological activity. For a series of compounds like the derivatives of this compound, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. nih.gov

While a specific QSAR model exclusively for this compound was not detailed in the surveyed literature, studies on broader classes of hydantoins and other spiro compounds illustrate the approach. nih.govnih.gov A QSAR analysis would typically involve:

Descriptor Generation: Calculating various molecular descriptors for a series of spirohydantoin derivatives. These descriptors quantify physicochemical properties such as hydrophobicity (LogP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms to create an equation that correlates the descriptors with the measured biological activity (e.g., anticonvulsant ED₅₀ values). nih.gov

Validation: Testing the model's predictive power using internal and external validation techniques to ensure its reliability. nih.gov

For spirohydantoins, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could also be applied. nih.gov CoMFA models analyze the steric and electrostatic fields around the molecules, providing a 3D map that shows where bulky, electron-donating, or electron-withdrawing groups would enhance or decrease activity. Such models would be invaluable for rationally designing novel this compound derivatives with improved pharmacological profiles.

Applications and Future Directions in Chemical and Biomedical Fields

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

The hydantoin (B18101) moiety is a well-established pharmacophore present in numerous approved drugs, and its spirocyclic derivatives are of significant interest in medicinal chemistry. The spiro-center introduces a key three-dimensional feature that can enhance binding affinity and selectivity to biological targets. 1,3-Diazaspiro[4.4]nonane-2,4-dione serves as a crucial starting point or intermediate for the synthesis of these "spirohydantoins." These compounds are explored for a variety of therapeutic applications.

Recent research has highlighted the discovery of novel spirohydantoin derivatives as selective and orally bioavailable inhibitors of the histone acetyltransferase (HAT) paralogues p300 and CREB-binding protein (CBP). nih.govnih.gov The dysregulation of p300/CBP HAT activity is linked to a wide range of diseases, including cancer, making them important therapeutic targets. nih.govnih.gov In one study, a new lead spirohydantoin compound demonstrated greater potency in both enzymatic and cellular assays compared to previous inhibitors and showed a better off-target profile. nih.govnih.gov The development of such spirohydantoin-based inhibitors represents a promising avenue for anti-cancer drug development. nih.gov Patents also describe various spiro-hydantoin derivatives for potential use as antidiabetic agents and as aldose reductase inhibitors for treating complications of diabetes. google.com The core structure is considered a "privileged class of heterocyclic scaffolds" due to its frequent appearance in pharmacologically active compounds. mdpi.com

Potential in Agrochemicals (e.g., Fungicides, Herbicides)

While direct application of this compound in commercial agrochemicals is not widely documented, the broader class of spiro-heterocyclic compounds is an active area of research in the agrochemical industry. The inclusion of fluorine atoms, for instance, is a common strategy in the design of modern pesticides to enhance properties like lipophilicity, which improves uptake by insects or plants. nih.gov Patents have been filed for related structures, such as alkynyl-substituted 3-phenylpyrrolidin-2,4-dione derivatives, for their use as herbicides. google.com This suggests that the this compound scaffold could serve as a foundation for developing new active ingredients for crop protection. Its structural features could be modified to create novel fungicides or herbicides with unique modes of action, potentially helping to manage resistance to existing treatments. The thio-analogue, 1,3-Diazaspiro(4.4)nonane-2-thione, has also been noted for its potential biological activity, which could extend to agrochemical applications. smolecule.com

Specialty Chemicals Production and Materials Science

The application of this compound in materials science and specialty chemicals is not a prominent area of current research. However, related structures like indane-1,3-dione are utilized as building blocks for materials with applications in electronics and photopolymerization. mdpi.com The spirocyclic nature of this compound could, in principle, be exploited to create unique polymer architectures or specialty materials. Spirocycles are known to impart desirable properties such as thermal stability and rigidity to polymers. This remains an underexplored area with potential for future investigation.

Database and Registry Information

This compound is cataloged in several major chemical and biological databases, which facilitates its access and use by the global research community. These databases provide essential information on its chemical properties, biological activities, and procurement. glpbio.com

PropertyIdentifierDatabase/Source
CAS Number 699-51-4Chemical Abstracts Service
PubChem CID 94745PubChem
ChEMBL ID CHEMBL1894076ChEMBL
NCI Number 1024National Cancer Institute
DSSTox Substance ID DTXSID80220183EPA DSSTox
Molecular Formula C₇H₁₀N₂O₂PubChem uni.lu
InChIKey JTTFXYHJDZZDQK-UHFFFAOYSA-NPubChem uni.lu

This interactive table provides key identifiers for this compound across various scientific databases.

Current Research Trends and Emerging Applications

Current research involving spirohydantoin scaffolds, including those derived from this compound, is heavily focused on medicinal chemistry. The key trend is the utilization of the spirocyclic core to create three-dimensional molecules that can access novel chemical space and interact with biological targets in ways that "flat" molecules cannot. mdpi.com This "escape from flatland" is a major theme in modern drug discovery. mdpi.com

Emerging applications are centered on designing highly selective inhibitors for challenging targets, such as the p300/CBP proteins in oncology. nih.gov There is also growing interest in using spiro-heterocycles as scaffolds for antimicrobial and antiviral agents. The ability to synthesize these compounds stereoselectively is a critical aspect of current research, as the specific 3D arrangement of atoms (stereochemistry) at the spiro-center can be crucial for biological activity. mdpi.comnih.gov Furthermore, the development of efficient, cost-effective, and sustainable synthetic methods to produce these complex molecules is an ongoing priority. mdpi.com

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound and its derivatives lies in their synthesis. The creation of the spiro-center, particularly in a stereocontrolled manner, can be complex. Developing synthetic routes that are efficient, scalable, and allow for easy diversification of the scaffold is crucial for its broader application in drug discovery and other fields. mdpi.comresearchgate.net While methods like the Bucherer-Bergs reaction are used, they can sometimes lack generality or require harsh conditions. sci-hub.se

Despite these challenges, significant opportunities exist. The scaffold provides a rigid framework that can be decorated with various functional groups to fine-tune pharmacological properties. The proven success of spirohydantoins as p300/CBP inhibitors opens the door to exploring other epigenetic targets or enzyme classes where the unique 3D structure could confer high selectivity. nih.govnih.gov There is a substantial opportunity to build libraries of diverse this compound derivatives for high-throughput screening against a wide array of biological targets. The untapped potential in agrochemicals and materials science also represents a frontier for future research, where the unique structural and physical properties of this compound class could be leveraged to create novel, high-performance products.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1,3-Diazaspiro[4.4]nonane-2,4-dione and its derivatives?

  • Methodological Answer : The core spirocyclic structure is typically synthesized via cyclization reactions. For example, reacting diamines with cyclic ketones or esters under catalytic conditions (e.g., acid or base catalysis) can yield the spiro framework. Derivatives like 3-Tosyl-1,3-diazaspiro[4.4]nonane-2,4-dione are prepared by introducing functional groups (e.g., sulfonyl groups) via substitution reactions . Optimization often involves controlling temperature (e.g., reflux in polar solvents) and stoichiometric ratios of precursors .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the spirocyclic structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns (e.g., loss of carbonyl groups).
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches near 1700–1750 cm1^{-1} .

Q. How can researchers assess the stability of this compound under storage conditions?

  • Methodological Answer : Stability studies should monitor decomposition under varying temperatures, humidity, and light exposure. Techniques include:

  • HPLC/Purity Analysis : Track degradation products over time.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
  • Storage recommendations: Maintain at −20°C in inert atmospheres (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodological Answer : Yield optimization requires:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
  • Reaction Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to identify bottlenecks (e.g., incomplete cyclization) .

Q. What strategies resolve contradictions in structural data for thio-derivatives (e.g., 2-thioxo analogs)?

  • Methodological Answer : Discrepancies in reported structures (e.g., thione vs. thiol tautomers) can be resolved via:

  • X-ray Crystallography : Definitive determination of tautomeric forms.
  • Computational Chemistry : DFT calculations to predict stable conformers and compare with experimental data (e.g., NMR chemical shifts) .

Q. How can structure-activity relationships (SAR) be explored for bioactive derivatives?

  • Methodological Answer :

Functional Group Variation : Synthesize analogs with substituents like benzyl or pyridinyl groups (e.g., 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione) .

Biological Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays or anticancer potential using cell viability assays (e.g., MTT).

Molecular Docking : Predict binding modes with target proteins (e.g., enzymes in microbial pathways) .

Q. What computational methods address gaps in toxicological data for this compound?

  • Methodological Answer :

  • In Silico Toxicity Prediction : Use tools like ProTox-II or ADMET predictors to estimate hepatotoxicity, mutagenicity, and bioavailability.
  • In Vitro Assays : Perform cytotoxicity screening (e.g., against HepG2 cells) and Ames tests for mutagenicity .

Q. How can spirocyclic frameworks improve pharmacokinetics in drug candidates?

  • Methodological Answer : The rigid spiro structure enhances metabolic stability and target selectivity. Case studies include:

  • Irbesartan Analogs : Spirocyclic derivatives improve angiotensin II receptor binding and oral bioavailability .
  • Solubility Modulation : Introduce hydrophilic groups (e.g., hydroxyl, amine) while retaining the spiro core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.